molecular formula C9H17N3O2 B13512814 tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate

tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate

Cat. No.: B13512814
M. Wt: 199.25 g/mol
InChI Key: AHCPKLDWDOMSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate: is a compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a diazirine ring, which is known for its utility in photoaffinity labeling, a technique used to study molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a diazirine-containing intermediate. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazirine group.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bases: Cesium carbonate, sodium hydroxide.

    Acids: Trifluoroacetic acid, hydrochloric acid.

    Solvents: 1,4-dioxane, methanol, chloroform.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group yields the free amine derivative .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate is used as a photoaffinity label to study the interactions between small molecules and proteins. The diazirine ring can be activated by UV light to form a highly reactive carbene, which can covalently bond to nearby molecules .

Biology and Medicine: In biological research, this compound is used to investigate protein-ligand interactions, enzyme mechanisms, and receptor binding sites. It is particularly useful in identifying binding partners in complex biological mixtures .

Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and in the study of drug-receptor interactions. Its ability to form stable covalent bonds upon activation makes it a valuable tool in drug discovery .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate involves the activation of the diazirine ring by UV light. This activation generates a carbene intermediate, which is highly reactive and can form covalent bonds with nearby molecules. This property is exploited in photoaffinity labeling to study molecular interactions .

Comparison with Similar Compounds

Uniqueness: The presence of the diazirine ring in tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate makes it unique among similar compounds. This ring allows for the generation of a reactive carbene intermediate upon UV activation, enabling its use in photoaffinity labeling, a technique not possible with the other similar compounds listed.

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate

InChI

InChI=1S/C9H17N3O2/c1-9(2,3)14-8(13)10-6-4-5-7-11-12-7/h7H,4-6H2,1-3H3,(H,10,13)

InChI Key

AHCPKLDWDOMSQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.